Saucerneol

Description

Properties

IUPAC Name |

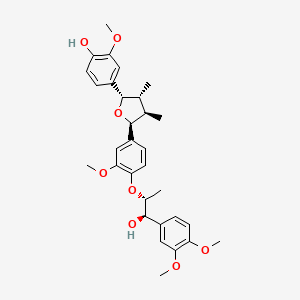

4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O8/c1-17-18(2)31(39-30(17)21-8-11-23(32)26(15-21)35-5)22-10-13-25(28(16-22)37-7)38-19(3)29(33)20-9-12-24(34-4)27(14-20)36-6/h8-19,29-33H,1-7H3/t17-,18-,19-,29+,30+,31+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOZJIPBLSZHEA-CZDRXDAJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)OC(C)C(C4=CC(=C(C=C4)OC)OC)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O[C@H](C)[C@@H](C4=CC(=C(C=C4)OC)OC)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Mechanisms of Saucerneol: A Technical Guide

Saucerneol, a lignan isolated from plants of the Saururus genus, has garnered significant scientific interest for its diverse pharmacological activities. This document provides an in-depth exploration of the molecular mechanisms underlying its potent anti-inflammatory and anti-cancer properties, tailored for researchers and drug development professionals.

Core Mechanism of Action 1: Anti-Inflammatory Effects

This compound exerts its anti-inflammatory effects primarily through the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, orchestrating the production of pro-inflammatory mediators.

In its resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus. This compound has been shown to prevent this critical step by inhibiting the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65. This blockade results in the downregulation of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are enzymes responsible for producing the inflammatory mediators nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.

Simultaneously, this compound modulates the MAPK pathway, which also plays a crucial role in regulating inflammatory responses. It has been observed to suppress the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). By attenuating MAPK signaling, this compound further reduces the expression of iNOS and COX-2.

Quantitative Data: Anti-Inflammatory Activity

| Parameter | Cell Line | Value | Reference |

| NO Production IC₅₀ | RAW 264.7 Macrophages | 13.1 µM | |

| PGE₂ Production IC₅₀ | RAW 264.7 Macrophages | 16.9 µM | |

| Cell Viability IC₅₀ | RAW 264.7 Macrophages | > 100 µM |

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Measurement

This protocol describes the colorimetric determination of NO production by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect 100 µL of the supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Core Mechanism of Action 2: Anti-Cancer Effects

This compound's anti-cancer activity is multifaceted, primarily involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis. These effects are largely mediated through its influence on the PI3K/Akt pathway and the downstream regulation of apoptosis-related proteins.

The PI3K/Akt pathway is a critical pro-survival pathway often hyperactivated in cancer cells. This compound has been found to inhibit the phosphorylation of Akt, effectively inactivating this pathway. This inactivation leads to two major downstream consequences for cancer cells:

-

Induction of Apoptosis: Inactivation of Akt leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and activating the intrinsic apoptotic cascade. This cascade involves the sequential activation of caspase-9 and the executioner caspase-3, leading to cell death.

-

Inhibition of Metastasis: this compound has been shown to inhibit the expression and activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis. This inhibition is linked to the suppression of the MAPK signaling pathways that regulate MMP-9 expression.

Quantitative Data: Anti-Cancer Activity

| Parameter | Cell Line | Value | Reference |

| Cell Viability IC₅₀ | OECM-1 (Oral Cancer) | 28.3 µM | |

| Cell Viability IC₅₀ | SCC-4 (Oral Cancer) | 39.8 µM |

Experimental Protocol: Western Blotting for Protein Expression Analysis

This protocol outlines the methodology for detecting and quantifying the expression levels of specific proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Caspase-3) in cells treated with this compound.

-

Cell Culture and Treatment: Culture cancer cells (e.g., OECM-1) to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

-

SDS-PAGE:

-

Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.

-

Load the samples onto a polyacrylamide gel (e.g., 10-12% SDS-PAGE).

-

Run the gel to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt, anti-Bcl-2) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Overview

The investigation of this compound's bioactivity typically follows a structured workflow, progressing from initial screening to detailed mechanistic studies.

Saucerneol: A Technical Guide on Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Saucerneol, a bioactive lignan primarily isolated from Saururus chinensis. It details its chemical identity, physicochemical properties, and known biological activities, with a focus on its anti-inflammatory mechanisms. Methodologies for key experiments and relevant signaling pathways are presented to support further research and development.

Chemical Identity and Structure

This compound is a tetrahydrofuran-type lignan. Its chemical structure is characterized by a central tetrahydrofuran ring with two substituted phenyl groups.

Systematic IUPAC Name: (7S,8R,7'R,8'S)-3,4,3',4'-bis(methylenedioxy)-7,7'-epoxylignan CAS Number: 10290-33-2 Molecular Formula: C₂₀H₁₈O₆

The structural arrangement of its stereoisomers is crucial for its biological activity. The specific stereochemistry provided is one of the naturally occurring forms.

Physicochemical Properties

The known physicochemical properties of this compound are summarized below. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 354.35 g/mol | PubChem |

| Appearance | White crystalline powder | Various studies |

| Solubility | Soluble in DMSO, Methanol, Chloroform | Inferred from use |

| SMILES | C1OC(C(C1c2ccc(cc2)OC(O)O)c3ccc(cc3)OC(O)O) | PubChem |

| InChI | InChI=1S/C20H18O6/... (abbreviated) | PubChem |

Biological Activity and Mechanism of Action

This compound exhibits significant biological activities, most notably potent anti-inflammatory effects. Its primary mechanism involves the modulation of key inflammatory signaling pathways and the subsequent reduction of pro-inflammatory mediators.

Anti-Inflammatory Effects

This compound has been demonstrated to inhibit the production of key inflammatory molecules in various cell models, particularly in lipopolysaccharide (LPS)-stimulated macrophages.

-

Inhibition of Nitric Oxide (NO): It strongly suppresses the production of nitric oxide, a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS).

-

Reduction of Prostaglandin E₂ (PGE₂): this compound inhibits the synthesis of PGE₂ by suppressing the expression of cyclooxygenase-2 (COX-2).

-

Cytokine Suppression: The compound effectively reduces the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to interfere with upstream signaling cascades. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound inhibits the canonical NF-κB pathway. It prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines.

Pharmacological Profile of Saucerneol: A Technical Guide

Abstract

Saucerneol, a lignan isolated from Saururus chinensis, has demonstrated a range of promising pharmacological activities, positioning it as a molecule of interest for further drug development. This document provides a comprehensive technical overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective properties. We present key quantitative data, detail the underlying mechanisms of action through signaling pathways, and provide methodologies for the key experiments cited. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.

Introduction to this compound

This compound is a naturally occurring diarylbutane lignan. Lignans are a class of polyphenols found in plants, known for their diverse biological activities. Structurally, this compound's framework allows it to interact with various biological targets, leading to the modulation of multiple cellular signaling pathways. This has made it a subject of investigation for its potential therapeutic applications in inflammatory diseases, cancer, and neurodegenerative disorders.

Pharmacological Activities

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by inhibiting key mediators in the inflammatory cascade. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound effectively reduces the production of nitric oxide (NO), a pro-inflammatory molecule. This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two critical enzymes in the inflammatory response.

Anti-cancer Activity

The anti-cancer properties of this compound have been primarily demonstrated in human breast cancer cell lines. It has been shown to induce G1 phase cell cycle arrest and apoptosis in MDA-MB-231 cells. The mechanism involves the modulation of key proteins in the apoptotic pathway, leading to programmed cell death in cancer cells while showing lower toxicity to normal cells.

Neuroprotective Activity

This compound has also been identified as a potential neuroprotective agent. Studies have shown its ability to protect neuronal cells from glutamate-induced oxidative stress and apoptosis. In HT22 hippocampal cells, this compound treatment has been observed to mitigate the cytotoxic effects of glutamate, suggesting its potential in managing neurodegenerative conditions where excitotoxicity plays a role.

Mechanism of Action

This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways.

Inhibition of NF-κB and MAPK Pathways

In the context of inflammation, this compound's mechanism is linked to the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Upon stimulation by LPS, these pathways are typically activated, leading to the transcription of pro-inflammatory genes like iNOS and COX-2. This compound inhibits the phosphorylation of key proteins in these pathways, such as p38, ERK1/2, and JNK, thereby preventing the nuclear translocation of NF-κB and reducing the expression of inflammatory mediators.

Modulation of the PI3K/Akt Pathway

In cancer cells, this compound's pro-apoptotic effect is mediated through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. By inhibiting this pathway, this compound leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering the caspase cascade and apoptosis.

Pharmacokinetic Profile

Limited data is available on the pharmacokinetics of this compound. A study in rats following intravenous and oral administration provided initial insights. The compound exhibits moderate bioavailability and is metabolized in the liver. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in different species.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) Production | RAW 264.7 | IC₅₀ | 18.4 µM |

| Cell Viability | RAW 264.7 | CC₅₀ | > 100 µM | |

Table 2: Anti-cancer Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Cell Viability | MDA-MB-231 | IC₅₀ | 25 µM (at 48h) |

| Apoptosis Induction | MDA-MB-231 | % Apoptotic Cells | Significant increase at 25 µM | |

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells are stimulated with LPS (1 µg/mL).

-

Nitrite Measurement: After 24 hours of incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate and mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Acquisition: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for Protein Expression

This protocol outlines the general steps for assessing the effect of this compound on the expression levels of target proteins (e.g., iNOS, COX-2, p-Akt, Akt).

Methodology:

-

Cell Lysis: After treatment with this compound and/or LPS, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with specific primary antibodies against the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-Akt, anti-Akt, anti-β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software.

Conclusion

This compound is a pharmacologically active lignan with well-documented anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanisms of action, primarily involving the inhibition of pro-inflammatory and cell survival pathways like NF-κB, MAPK, and PI3K/Akt, make it a strong candidate for further preclinical and clinical investigation. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this compound. Future work should focus on comprehensive in vivo efficacy studies, detailed pharmacokinetic and toxicology profiling, and lead optimization to enhance its drug-like properties.

In Vitro Efficacy of Saucerneol and Its Derivatives: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies on Saucerneol, a lignan derived from Saururus chinensis, and its derivatives. The document details the compound's demonstrated anti-cancer and anti-inflammatory properties, outlines the signaling pathways involved, presents available quantitative data, and provides standardized protocols for the key experiments cited.

Section 1: Anti-Cancer Effects of this compound in Osteosarcoma

Recent in vitro research has highlighted this compound's potential as a therapeutic agent against human osteosarcoma. Studies show that it exhibits significant cytotoxicity against osteosarcoma cell lines, including both p53-mutant MG63 and p53 wild-type SJSA-1 cells.[1] The primary mechanisms of action include the induction of apoptosis, suppression of cell migration and invasion, and inhibition of anchorage-independent growth.[2][3]

Mechanism of Action & Signaling Pathway

This compound exerts its anti-osteosarcoma effects by inducing mitochondrial-dependent apoptosis.[1] This is characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP), a decrease in the expression of anti-apoptotic proteins, disruption of the mitochondrial membrane potential, and an increase in the generation of reactive oxygen species (ROS).[2][3]

Proteomic analysis, Western blotting, and immunocytochemistry have identified the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway as a key molecular target.[2] this compound was found to inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of metastasis-associated proteins like MMP2, MMP9, and MMP13.[2][3]

Data Presentation: Anti-Cancer Effects

| Cell Line(s) | Compound | Concentration Range | Quantitative Outcome | Key Findings |

| MG63, SJSA-1 (Human Osteosarcoma) | This compound | Not specified in abstracts | Significant, concentration-dependent reduction in cell viability.[1] | Induces apoptosis, disrupts mitochondrial membrane potential, increases ROS.[2] |

| SJSA-1 | This compound | Not specified in abstracts | Suppression of cell migration.[2] | Downregulates metastasis-associated proteins (MMPs).[2] |

| SJSA-1 | This compound | Not specified in abstracts | Suppression of invasion through extracellular matrix-coated membranes.[2] | Inhibits the JAK2/STAT3 signaling pathway.[2] |

| SJSA-1 | This compound | Not specified in abstracts | Inhibition of anchorage-independent colony formation.[1] | p53 wild-type SJSA-1 cells were more sensitive than p53-mutant MG63 cells.[1] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., MG63, SJSA-1) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow attachment.[4]

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24 hours).

-

MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[5]

-

Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the purple formazan crystals.[6]

-

Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[4]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

This assay measures collective cell migration in vitro.[7]

-

Monolayer Formation: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.[8]

-

Scratch Creation: Create a "wound" by gently scraping the monolayer in a straight line with a sterile 200 µL pipette tip.[9]

-

Washing: Wash the wells with PBS to remove detached cells and debris.[9]

-

Treatment & Imaging: Add fresh culture medium containing the desired concentration of this compound or vehicle control. Capture images of the scratch at time 0.

-

Incubation & Monitoring: Incubate the plate at 37°C and capture images of the same wound area at regular intervals (e.g., 12, 24 hours).

-

Analysis: Measure the width of the cell-free gap at each time point. The rate of wound closure is used to quantify cell migration.

This assay assesses the ability of cancer cells to invade through an extracellular matrix barrier.[10]

-

Chamber Preparation: Coat the upper surface of a Transwell insert (typically with an 8 µm pore membrane) with a thin layer of Matrigel or a similar basement membrane extract. Allow it to solidify by incubating at 37°C for at least 1 hour.[11]

-

Cell Seeding: Harvest and resuspend cells in a serum-free medium. Seed the cells (e.g., 2.5 - 5 × 10⁴ cells) into the upper chamber of the coated insert.[11]

-

Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[9]

-

Treatment: The test compound (this compound) can be added to the upper chamber, lower chamber, or both, depending on the experimental design.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.[11]

-

Fixation & Staining: Remove non-invaded cells from the top surface of the membrane with a cotton swab. Fix the invaded cells on the bottom surface with methanol or ethanol, then stain with crystal violet.[12]

-

Quantification: Allow the insert to air dry, then count the number of stained, invaded cells in several microscopic fields.

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: Treat cells with this compound for the specified time, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-pJAK2, anti-JAK2, anti-pSTAT3, anti-STAT3) overnight at 4°C.[13]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.

Section 2: Anti-Inflammatory Effects of this compound Derivatives

In vitro studies have also elucidated the anti-inflammatory properties of this compound derivatives, specifically this compound D and this compound F, in mast cells. These compounds have been shown to inhibit the generation of key inflammatory mediators.

Mechanism of Action & Signaling Pathway

This compound D and F exert their effects by suppressing critical signaling pathways in activated mast cells.[15][16] The mechanism involves the inhibition of spleen tyrosine kinase (Syk) and/or Fyn kinase phosphorylation.[15][17] This initial suppression leads to a cascade of downstream effects, including the inhibition of:

-

Intracellular calcium (Ca²⁺) influx.[16]

-

Activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38.[15][16]

-

Activation of the nuclear factor-κB (NF-κB) pathway.[15]

By blocking these pathways, this compound derivatives effectively inhibit mast cell degranulation and the generation of eicosanoids, such as prostaglandin D₂ (PGD₂) and leukotriene C₄ (LTC₄), as well as pro-inflammatory cytokines like TNF-α and IL-6.[15][16][17]

Data Presentation: Anti-Inflammatory Effects

| Cell Line(s) | Compound | Concentration Range | Quantitative Outcome | Key Findings |

| Mouse Bone Marrow-Derived Mast Cells (BMMCs) | This compound D | Not specified in abstracts | Suppression of PGD₂ and LTC₄ generation.[15] | Inhibits the phosphorylation of Syk kinase and downstream signaling.[15] |

| BMMCs | This compound D | Not specified in abstracts | Inhibition of degranulation.[15] | Suppresses PLCγ1, Ca²⁺ influx, MAPKs, and NF-κB pathways.[15] |

| BMMCs | This compound F | Not specified in abstracts | Dose-dependent inhibition of PGD₂ and LTC₄ generation.[16][18] | Reduces intracellular Ca²⁺ influx by inhibiting PLCγ1 phosphorylation.[16] |

| BMMCs | This compound F | Not specified in abstracts | Dose-dependent inhibition of degranulation.[16][18] | Suppresses MAPK (ERK1/2, JNK, p38) phosphorylation.[16] |

Experimental Protocols

Mouse Bone Marrow-Derived Mast Cells (BMMCs) are typically used for these studies.

-

Derivation: Harvest bone marrow cells from the femurs of mice and culture them in a medium supplemented with IL-3 and Stem Cell Factor (SCF) to promote differentiation into mast cells over several weeks.

-

Activation: To induce degranulation and mediator release, sensitize BMMCs with IgE overnight, then stimulate with an antigen (e.g., DNP-HSA). Alternatively, stimulate cells directly with SCF.[16]

-

Treatment: Pre-incubate the mast cells with various concentrations of this compound D or F for a specified time (e.g., 30 minutes) before activation.

Degranulation is quantified by measuring the release of the granular enzyme β-hexosaminidase.

-

Activation & Treatment: Activate and treat BMMCs as described above in a 96-well plate.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

Cell Lysis: Lyse the remaining cell pellet with a buffer containing Triton X-100 to measure the total cellular content of β-hexosaminidase.

-

Enzymatic Reaction: Incubate both the supernatant and the lysate with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer.

-

Stop Reaction: Stop the reaction by adding a stop buffer (e.g., Na₂CO₃/NaHCO₃).

-

Measurement: Measure the absorbance of the resulting colorimetric product at 405 nm.

-

Analysis: Calculate the percentage of β-hexosaminidase release by dividing the amount in the supernatant by the total amount (supernatant + lysate).

The levels of released PGD₂ and LTC₄ are typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cell Stimulation: Following treatment with this compound derivatives, stimulate the mast cells as described previously.

-

Supernatant Collection: After a defined incubation period (e.g., 15-30 minutes), centrifuge the cells and collect the supernatant.

-

ELISA: Quantify the concentration of PGD₂ and LTC₄ in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

General Experimental Workflow

The in vitro evaluation of a compound like this compound typically follows a structured workflow to characterize its biological effects and mechanism of action.

References

- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Research Techniques Made Simple: Analysis of Collective Cell Migration Using the Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wound healing assay - Wikipedia [en.wikipedia.org]

- 9. pharm.ucsf.edu [pharm.ucsf.edu]

- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 11. snapcyte.com [snapcyte.com]

- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.cn]

- 13. Inhibition of JAK2/STAT3/SOCS3 signaling attenuates atherosclerosis in rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound D inhibits eicosanoid generation and degranulation through suppression of Syk kinase in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

Saucerneol's Role in Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saucerneol, a lignan found in Saururus chinensis, has demonstrated significant immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound, specifically this compound D and this compound F, modulates key cell signaling pathways. It is intended for researchers, scientists, and professionals in drug development who are investigating novel therapeutic agents for inflammatory and allergic diseases. This document summarizes quantitative data on the inhibitory effects of this compound, details the experimental protocols used to elucidate its mechanisms of action, and provides visual representations of the targeted signaling cascades.

Introduction

Inflammatory responses, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. Mast cells and macrophages are key players in the initiation and propagation of inflammation, releasing a variety of mediators such as histamine, eicosanoids (prostaglandins and leukotrienes), and pro-inflammatory cytokines. The activation of these cells is tightly controlled by complex intracellular signaling networks. This compound has emerged as a promising natural compound that can attenuate these inflammatory processes by targeting critical nodes in these signaling pathways. This guide will focus on the well-documented effects of this compound on the Syk, PLCγ1, MAPK, and NF-κB signaling cascades.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in several key signaling pathways. The primary targets identified in mast cells and macrophages are Spleen tyrosine kinase (Syk), Phospholipase Cγ1 (PLCγ1), Mitogen-Activated Protein Kinases (MAPKs), and the Nuclear Factor-kappa B (NF-κB) pathway.

Syk-Dependent Signaling in Mast Cells

This compound D has been shown to suppress the phosphorylation of Syk kinase in cytokine-stimulated mouse bone marrow-derived mast cells (BMMCs).[1] Syk is a critical upstream kinase in the signaling cascade initiated by the aggregation of the high-affinity IgE receptor (FcεRI), playing a pivotal role in mast cell degranulation and the release of inflammatory mediators.

PLCγ1-Mediated Calcium Influx

Both this compound D and this compound F inhibit the phosphorylation of PLCγ1, a key downstream effector of Syk.[1][2] Activated PLCγ1 leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca2+) stores and activate protein kinase C (PKC), respectively. This compound's inhibition of PLCγ1 phosphorylation results in a dose-dependent reduction of intracellular Ca2+ influx, a critical step for mast cell degranulation.[2]

Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound D and this compound F have been demonstrated to inhibit the phosphorylation of all three major MAPK family members: extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun NH2-terminal kinase (JNK), and p38 MAPK in both mast cells and macrophages.[1][2][3][4] The MAPK pathways are crucial for the transcription of pro-inflammatory genes, including those encoding cytokines and enzymes like iNOS and COX-2.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

In lipopolysaccharide (LPS)-stimulated macrophages, this compound D and this compound F inhibit the activation of the NF-κB pathway.[3][4] This is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3][4] The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound D and this compound F on various signaling molecules and inflammatory mediators.

Table 1: Inhibitory Effects of this compound D

| Target Cell Type | Stimulus | Analyte | This compound D Concentration | % Inhibition / IC50 | Reference |

| RAW264.7 Macrophages | LPS | Nitric Oxide (NO) Production | 2.62 µM | IC50 | [3][5] |

| BMMCs | Cytokine | Syk Phosphorylation | 1 - 50 µM | Dose-dependent | [1] |

| BMMCs | Cytokine | PLCγ1 Phosphorylation | 1 - 50 µM | Dose-dependent | [1] |

| BMMCs | Cytokine | Intracellular Ca2+ Influx | 1 - 50 µM | Dose-dependent | [1] |

| BMMCs | Cytokine | ERK1/2 Phosphorylation | 1 - 50 µM | Dose-dependent | [1] |

| BMMCs | Cytokine | JNK Phosphorylation | 1 - 50 µM | Dose-dependent | [1] |

| BMMCs | Cytokine | p38 Phosphorylation | 1 - 50 µM | Dose-dependent | [1] |

| RAW264.7 Macrophages | LPS | iNOS Expression | 1 - 10 µM | Dose-dependent | [3] |

| RAW264.7 Macrophages | LPS | IκBα Degradation | 1 - 10 µM | Dose-dependent | [3] |

| RAW264.7 Macrophages | LPS | NF-κB p65 Nuclear Translocation | 1 - 10 µM | Dose-dependent | [3] |

Table 2: Inhibitory Effects of this compound F

| Target Cell Type | Stimulus | Analyte | This compound F Concentration | % Inhibition / IC50 | Reference |

| BMMCs | SCF | β-Hexosaminidase Release | 1, 10, 50 µM | Dose-dependent | [2] |

| BMMCs | SCF | PLCγ1 Phosphorylation | 1, 10, 50 µM | Dose-dependent | [2] |

| BMMCs | SCF | Intracellular Ca2+ Influx | 1, 10, 50 µM | Dose-dependent | [2] |

| BMMCs | SCF | PGD2 Generation | 1, 10, 50 µM | Dose-dependent | [6] |

| BMMCs | SCF | LTC4 Generation | 1, 10, 50 µM | Dose-dependent | [6] |

| BMMCs | SCF | ERK1/2 Phosphorylation | 1, 10, 50 µM | Dose-dependent | [2] |

| BMMCs | SCF | JNK Phosphorylation | 1, 10, 50 µM | Dose-dependent | [2] |

| BMMCs | SCF | p38 Phosphorylation | 1, 10, 50 µM | Dose-dependent | [2] |

| RAW264.7 Macrophages | LPS | Nitric Oxide (NO) Production | 1, 10, 50 µM | Dose-dependent | [4] |

| RAW264.7 Macrophages | LPS | iNOS Expression | 1, 10, 50 µM | Dose-dependent | [4] |

| RAW264.7 Macrophages | LPS | IκBα Degradation | 1, 10, 50 µM | Dose-dependent | [4] |

| RAW264.7 Macrophages | LPS | NF-κB p65 Nuclear Translocation | 1, 10, 50 µM | Dose-dependent | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

RAW264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS.

-

Bone Marrow-Derived Mast Cells (BMMCs): Bone marrow cells are harvested from the femurs of mice and cultured in RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 ng/mL IL-3, and 10 ng/mL stem cell factor (SCF). Cells are used for experiments after 4-6 weeks of culture. For stimulation, BMMCs are pre-treated with this compound for 1 hour before the addition of the appropriate stimulus (e.g., SCF or IgE/Antigen).

Western Blot Analysis for Phosphorylated Proteins

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of Syk, PLCγ1, ERK1/2, JNK, p38, IκBα, and p65.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Intracellular Calcium Influx

-

Cell Loading: BMMCs are washed and resuspended in Tyrode's buffer. Cells are then incubated with the calcium-sensitive fluorescent dye Fura-2/AM (2 µM) for 30 minutes at 37°C.

-

Washing: After incubation, cells are washed twice with Tyrode's buffer to remove extracellular Fura-2/AM.

-

Fluorometric Measurement: The Fura-2-loaded cells are placed in a quartz cuvette in a fluorometer. The fluorescence intensity is monitored by alternating the excitation wavelengths between 340 nm and 380 nm, with the emission wavelength set at 510 nm.

-

Stimulation and Data Acquisition: After establishing a baseline fluorescence, the cells are stimulated with the appropriate agonist, and the change in the ratio of fluorescence intensities (340/380 nm) is recorded over time as an indicator of intracellular calcium concentration.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

-

Cell Seeding and Treatment: RAW264.7 cells are seeded on glass coverslips in a 24-well plate. After reaching 70-80% confluency, cells are treated with this compound and/or LPS as described above.

-

Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking and Antibody Incubation: The cells are blocked with 1% BSA in PBS for 1 hour and then incubated with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

-

Secondary Antibody and Nuclear Staining: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. The nuclei are counterstained with DAPI.

-

Imaging: The coverslips are mounted on glass slides, and the cellular localization of p65 is visualized using a fluorescence microscope.

Visualizing the Impact of this compound on Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the specific points of inhibition.

Caption: this compound inhibits mast cell degranulation by targeting Syk and PLCγ1.

Caption: this compound suppresses inflammatory gene expression via MAPK inhibition.

References

- 1. This compound D inhibits eicosanoid generation and degranulation through suppression of Syk kinase in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound D, a naturally occurring sesquilignan, inhibits LPS-induced iNOS expression in RAW264.7 cells by blocking NF-kappaB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound F, a new lignan, inhibits iNOS expression via MAPKs, NF-κB and AP-1 inactivation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Biosynthesis of Saucerneol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saucerneol, a bioactive lignan with significant therapeutic potential, has garnered increasing interest within the scientific community. This technical guide provides an in-depth exploration of the natural origins and biosynthetic pathways of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on the extraction, quantification, and synthesis of this promising natural product. This document summarizes quantitative data, outlines experimental protocols, and visualizes key pathways to facilitate a deeper understanding and further investigation of this compound.

Natural Sources of this compound

This compound is primarily isolated from plants of the Saururus genus, commonly known as lizard's tail. The two principal species recognized for producing this compound are:

-

Saururus chinensis (Chinese Lizard's Tail): This perennial herb, native to Southeast Asia, is a well-documented source of this compound and its derivatives.[1][2][3] Various parts of the plant, including the aerial parts and roots, have been found to contain this lignan.[4][5]

-

Saururus cernuus (Lizard's Tail): Found in North America, this species is also a known source of this compound.[6]

The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Quantitative Analysis of this compound Content

The yield of this compound from its natural sources is a critical factor for research and potential commercial production. The following table summarizes the reported quantitative data for this compound extraction from Saururus chinensis.

| Plant Material | Extraction Method | Yield of this compound | Reference |

| Air-dried aerial parts of Saururus chinensis (10 kg) | Methanol extraction followed by chromatographic purification | 80.0 mg | [5] |

Further research is required to establish a more comprehensive dataset comparing the this compound content in different plant parts (e.g., roots vs. aerial parts) and between S. chinensis and S. cernuus, as well as the efficiency of different extraction solvents and methods.

Biosynthesis of this compound

The biosynthesis of this compound follows the general phenylpropanoid pathway, which is responsible for the formation of a wide variety of plant secondary metabolites, including lignans. While the specific enzymatic steps for this compound have not been fully elucidated, a putative pathway can be constructed based on the well-established biosynthesis of other lignans.

The biosynthesis can be divided into three main stages:

-

Formation of Monolignols: The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce monolignols, the primary building blocks of lignans. The key monolignol precursor for this compound is believed to be coniferyl alcohol.

-

Oxidative Coupling of Monolignols: Two molecules of coniferyl alcohol undergo a stereospecific oxidative coupling reaction to form a lignan scaffold. This reaction is mediated by laccases and/or peroxidases and is directed by dirigent proteins, which control the stereochemistry of the resulting dimer.[4] This coupling results in the formation of the characteristic tetrahydrofuran ring found in this compound.

-

Post-coupling Modifications: Following the initial dimerization, the lignan scaffold undergoes further enzymatic modifications, such as hydroxylation, methylation, and glycosylation, to yield the final this compound molecule.

Putative Biosynthetic Pathway of this compound

Experimental Protocols

Isolation of this compound from Saururus chinensis

The following protocol is a detailed methodology for the isolation of this compound from the aerial parts of Saururus chinensis.[5]

1. Extraction:

- Air-dry the aerial parts of Saururus chinensis (10 kg).

- Extract the dried plant material three times with 80% methanol (50 L) using ultrasonication for 30 minutes at room temperature.

- Remove the solvent under reduced pressure to obtain the crude methanol extract (650.0 g).

2. Fractionation:

- Suspend the methanol extract in water.

- Partition the aqueous suspension successively with dichloromethane and ethyl acetate.

- This yields a dichloromethane fraction (240.0 g), an ethyl acetate fraction (3.7 g), and a water-soluble fraction (13.2 g).

3. Column Chromatography:

- Subject the dichloromethane fraction to silica gel column chromatography.

- Elute the column with a hexane-acetone gradient (from 20:1 to 1:1, v/v).

- This results in five subfractions: SC1A (14.4 g), SC1B (13.7 g), SC1C (22.0 g), SC1D (17.7 g), and SC1E (101.0 g).

- Further chromatograph subfraction SC1E on a YMC RP-18 column using an acetone-water eluent (1.2:1, v/v) to yield two smaller fractions: SC1E1 (33 mg) and SC1E2 (288 mg).

4. High-Performance Liquid Chromatography (HPLC) Purification:

- Purify the SC1E2 fraction using HPLC with a J'sphere ODS H-80 column (250 mm × 20 mm).

- Use 50% aqueous acetonitrile as the mobile phase at a flow rate of 3 mL/min.

- This final purification step yields 80.0 mg of this compound with a purity of >99%.

Experimental Workflow for this compound Isolation

Enantioselective Synthesis of this compound

1. Asymmetric Aldol Reaction:

- The synthesis would likely commence with a stereoselective aldol reaction to establish the initial chiral centers. For instance, an Evans asymmetric syn-aldol reaction between a chiral oxazolidinone auxiliary-bearing propionate and an appropriately substituted benzaldehyde derivative can be employed to set the stereochemistry at two adjacent carbons.

2. Formation of the Tetrahydrofuran Ring:

- The resulting aldol adduct would then undergo a series of transformations to construct the tetrahydrofuran ring. This can be achieved through methods such as reductive cyclization of a hemiketal or an intramolecular Williamson ether synthesis.

3. Introduction of the Second Aryl Group:

- The second aryl group can be introduced via various methods, including Grignard addition to a lactone intermediate followed by reduction, or through a cross-coupling reaction.

4. Stereochemical Control:

- Throughout the synthesis, careful control of stereochemistry is crucial. This is achieved through the use of chiral auxiliaries, asymmetric catalysts, and substrate-controlled reactions. The relative stereochemistry of the substituents on the tetrahydrofuran ring can often be controlled by the choice of reagents and reaction conditions.

5. Final Functional Group Manipulations:

- The final steps would involve the deprotection of any protecting groups and any necessary functional group interconversions to yield the target this compound molecule.

This general approach provides a framework for the development of a specific and efficient enantioselective synthesis of this compound, enabling access to larger quantities for further biological evaluation and drug development.

Conclusion

This compound stands out as a natural product with considerable promise for therapeutic applications. This technical guide has provided a detailed overview of its natural sources, a putative biosynthetic pathway, and methodologies for its isolation and potential synthesis. The quantitative data, while currently limited, highlights the feasibility of obtaining this compound from its natural sources. The outlined experimental protocols offer a practical foundation for researchers to isolate and study this compound. Furthermore, the elucidation of its biosynthetic pathway and the strategies for its enantioselective synthesis will be instrumental in advancing the research and development of this compound-based therapeutics. Further studies are warranted to expand the quantitative analysis of this compound in its natural sources and to develop a robust and scalable synthetic route to this valuable lignan.

References

Methodological & Application

Application Notes & Protocols: Extraction of Saucerneol from Saururus chinensis

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of saucerneol, a bioactive lignan, from the medicinal plant Saururus chinensis. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

Saururus chinensis, commonly known as Chinese lizard's tail, is a perennial herbaceous plant that has been traditionally used in Asian medicine for its various therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects. These biological activities are largely attributed to its rich composition of lignans, with this compound being one of the key bioactive constituents. This protocol outlines an effective method for the extraction and purification of this compound, employing ultrasonic-assisted extraction (UAE) followed by chromatographic techniques.

Experimental Protocols

Preparation of Plant Material

-

Collection and Authentication: Collect the aerial parts of Saururus chinensis. The plant material should be authenticated by a qualified botanist.

-

Washing and Drying: Thoroughly wash the collected plant material with distilled water to remove any dirt and contaminants. Air-dry the material in the shade at room temperature until a constant weight is achieved.

-

Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder. Sieve the powder to ensure a uniform particle size, which is crucial for efficient extraction.

Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonic-assisted extraction for its efficiency and higher yields compared to conventional methods.

-

Extraction Setup:

-

Place a accurately weighed amount of the powdered Saururus chinensis (e.g., 100 g) into a flask.

-

Add the extraction solvent, 70% ethanol, at a specific solid-to-liquid ratio (e.g., 1:15 w/v).

-

-

Ultrasonication:

-

Immerse the flask in an ultrasonic bath.

-

Set the ultrasonic power (e.g., 250 W) and extraction time (e.g., 30 minutes).

-

Maintain a constant extraction temperature (e.g., 50°C) using a water bath.

-

-

Filtration and Concentration:

-

After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue for optimal recovery.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purification of this compound by Column Chromatography

The crude extract is subjected to a multi-step chromatographic process to isolate and purify this compound.

-

Silica Gel Column Chromatography (Initial Separation):

-

Column Packing: Pack a glass column with silica gel (e.g., 200-300 mesh) using a slurry packing method with an appropriate non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of n-hexane and ethyl acetate can be used.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Pooling and Concentration: Combine the fractions containing the target compound (this compound) based on the TLC profile and concentrate them.

-

-

High-Speed Counter-Current Chromatography (HSCCC) (Fine Purification):

-

For higher purity, the this compound-rich fraction can be further purified using HSCCC.

-

Solvent System: A two-phase solvent system is selected based on the partition coefficient (K) of this compound. A common system is n-hexane-ethyl acetate-methanol-water.

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase.

-

The mobile phase is then pumped through the column at a specific flow rate while the apparatus is rotating at a set speed.

-

Once hydrodynamic equilibrium is reached, the sample solution is injected.

-

The effluent is continuously monitored with a UV detector, and fractions are collected.

-

-

Isolation of Pure this compound: The fractions corresponding to the this compound peak are collected, combined, and the solvent is evaporated to yield pure this compound.

-

Data Presentation

Table 1: Optimized Ultrasonic-Assisted Extraction Parameters for Lignans from Saururus chinensis

| Parameter | Optimal Value |

| Ethanol Concentration | 70% |

| Extraction Time | 30 minutes |

| Ultrasonic Power | 250 W |

| Solid-to-Liquid Ratio | 1:15 g/mL |

Note: This data is based on studies optimizing the extraction of total lignans and provides a strong starting point for this compound extraction.

Table 2: Yield and Purity of a Representative Lignan (Manassantin B) from Saururus chinensis

| Parameter | Value |

| Extraction Yield | 4.15 mg/g |

| Purity | 98.7% |

Note: This table illustrates the typical yield and purity achievable for a related lignan from Saururus chinensis using similar extraction and purification techniques.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Postulated Anti-Inflammatory Signaling Pathway of this compound

Caption: Inhibition of the NF-κB Pathway by this compound.

Synthesis of Saucerneol and its Analogs: Applications in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Saucerneol, a bioactive lignan, and its analogs. This compound and its derivatives have garnered significant interest in the scientific community due to their potential therapeutic applications, particularly in the modulation of inflammatory pathways. These compounds serve as valuable scaffolds for the development of novel drug candidates. The following sections detail the synthetic methodologies, quantitative data, and the signaling pathways implicated in their biological activity.

Introduction to this compound

This compound is a tetrahydrofuran-type lignan characterized by a central five-membered ring flanked by two substituted phenyl groups. The specific substitution pattern on these aromatic rings and the stereochemistry of the tetrahydrofuran core are crucial for its biological activity. Research has demonstrated that this compound and its analogs can modulate key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, making them attractive targets for the development of anti-inflammatory agents.

Synthesis of this compound and Analogs

The total synthesis of this compound and its analogs can be achieved through a variety of strategies. A common and effective approach involves the stereoselective construction of the 2,5-diaryl-3,4-dimethyltetrahydrofuran core. The following protocol is a representative method adapted from established syntheses of related lignans.

Experimental Protocol: Synthesis of this compound

This protocol outlines a three-step synthesis of this compound, starting from commercially available precursors.

Step 1: Synthesis of 1,4-diaryl-2,3-dimethyl-1,4-butanedione

-

To a solution of 3,4,5-trimethoxybenzaldehyde (2.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of the Grignard reagent derived from 2-bromopropane (2.2 equivalents) at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then oxidized using an appropriate oxidizing agent, such as pyridinium chlorochromate (PCC), to yield the 1,4-diketone.

-

Purify the product by column chromatography on silica gel.

Step 2: Reduction of the 1,4-diketone to a 1,4-diol

-

Dissolve the 1,4-diaryl-2,3-dimethyl-1,4-butanedione (1.0 equivalent) in methanol.

-

Cool the solution to 0°C and add sodium borohydride (2.5 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Acidify the mixture with 1 M hydrochloric acid and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 1,4-diol.

Step 3: Cyclization to form the Tetrahydrofuran Ring

-

Dissolve the 1,4-diol (1.0 equivalent) in dichloromethane.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Stir the reaction at room temperature for 24 hours.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

Data Presentation: Synthesis of this compound and Analogs

The following table summarizes the quantitative data for the synthesis of this compound and representative analogs, highlighting the yields for each synthetic step. The synthesis of analogs follows a similar protocol, starting with appropriately substituted benzaldehydes.

| Compound | Starting Aldehyde | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Overall Yield (%) |

| This compound | 3,4,5-Trimethoxybenzaldehyde | 75 | 90 | 85 | 57 |

| Analog 1 | 3,4-Dimethoxybenzaldehyde | 78 | 92 | 88 | 63 |

| Analog 2 | 4-Hydroxy-3-methoxybenzaldehyde | 72 | 88 | 82 | 52 |

| Analog 3 | 4-Methoxybenzaldehyde | 80 | 91 | 86 | 62 |

Signaling Pathways Modulated by this compound

This compound and its analogs exert their anti-inflammatory effects by interfering with key signaling pathways. The following diagrams illustrate the inhibitory action of this compound on the NF-κB and MAPK pathways.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

This compound has been shown to inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[1] This action sequesters the NF-κB dimer (p50/p65) in the cytoplasm, inhibiting its translocation to the nucleus and thereby downregulating the transcription of pro-inflammatory genes.[1]

Caption: Inhibition of the MAPK signaling pathway by this compound.

This compound analogs, such as this compound F, have been demonstrated to reduce the phosphorylation of key kinases in the MAPK pathway, including p38, JNK, and ERK.[1][2] By inhibiting the activation of MAPK kinases (MKKs), this compound effectively blocks the downstream activation of these MAPKs and the subsequent inflammatory response mediated by transcription factors like AP-1.[1]

Conclusion

The synthetic protocols and biological data presented herein provide a valuable resource for researchers engaged in the study of this compound and its analogs. The modular nature of the synthesis allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The elucidation of their inhibitory effects on the NF-κB and MAPK signaling pathways underscores their potential as lead compounds for the development of novel anti-inflammatory therapeutics. Further investigation into the optimization of their pharmacological properties is warranted to fully explore their therapeutic potential.

References

- 1. This compound F, a new lignan, inhibits iNOS expression via MAPKs, NF-κB and AP-1 inactivation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

Saucerneol: Application Notes and Protocols for In Vitro Anti-Inflammatory Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Saucerneol, a lignan isolated from Saururus chinensis, in in vitro anti-inflammatory research. This document outlines effective dosages, detailed experimental protocols for key assays, and visual representations of the molecular pathways involved.

Data Presentation: Efficacy of this compound in In Vitro Models

This compound, primarily its derivatives this compound D and this compound F, has demonstrated significant anti-inflammatory properties in various in vitro models. The following table summarizes the effective concentrations and inhibitory effects observed in key studies.

| Cell Line | This compound Derivative | Treatment | Assay | Effective Concentrations | Observed Effect |

| RAW 264.7 (Murine Macrophages) | This compound F | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 1 - 20 µM | Dose-dependent inhibition of NO production. |

| RAW 264.7 (Murine Macrophages) | This compound F | Lipopolysaccharide (LPS) | iNOS Protein & mRNA Expression | 1 - 20 µM | Reduction in iNOS protein and mRNA levels.[1] |

| RAW 264.7 (Murine Macrophages) | This compound D | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Not specified | Suppression of LPS-induced NO production.[2] |

| RAW 264.7 (Murine Macrophages) | This compound D | Lipopolysaccharide (LPS) | NF-κB & MAPK Activation | Not specified | Inhibition of NF-κB and MAPK activation.[3] |

| Mouse Bone Marrow-derived Mast Cells (BMMCs) | This compound D | Cytokine Stimulation | Prostaglandin D2 (PGD2) & Leukotriene C4 (LTC4) Generation | Not specified | Suppression of eicosanoid generation.[2] |

| Mouse Bone Marrow-derived Mast Cells (BMMCs) | This compound F | Stem Cell Factor (SCF) | PGD2 & LTC4 Generation, Degranulation | Not specified | Dose-dependent inhibition of eicosanoid generation and degranulation.[4] |

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are based on established methods used in the cited literature.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is for determining the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the control group) and incubate for another 24 hours.

-

Griess Reaction:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA

This protocol outlines the quantification of pro-inflammatory cytokines in the supernatant of this compound-treated and LPS-stimulated RAW 264.7 cells.

Materials:

-

Supernatants from this compound and LPS-treated RAW 264.7 cells (as prepared in the NO assay protocol)

-

Commercially available ELISA kits for TNF-α and IL-6

-

ELISA plate reader

Procedure:

-

Sample Preparation: Collect the cell culture supernatants after treatment with this compound and/or LPS.

-

ELISA: Perform the ELISA according to the manufacturer's instructions provided with the specific kit. This typically involves:

-

Coating the plate with a capture antibody.

-

Adding the cell culture supernatants.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

-

Measurement: Measure the absorbance at the recommended wavelength using an ELISA plate reader.

-

Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by comparing the absorbance to a standard curve generated with recombinant cytokines.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is for assessing the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways in RAW 264.7 cells.

Materials:

-

RAW 264.7 cells

-

This compound

-

LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for MAPK phosphorylation, 1-2 hours for IκBα degradation).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) and the total protein levels.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for in vitro anti-inflammatory assays.

References

- 1. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Application of Saucerneol in Osteosarcoma Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saucerneol, a lignan isolated from Saururus chinensis, has demonstrated significant anti-cancer properties, particularly in the context of osteosarcoma, the most common type of malignant bone tumor. This document provides detailed application notes and protocols for utilizing this compound in osteosarcoma research models. The information is derived from studies investigating its effects on human osteosarcoma cell lines and ex vivo models. This compound has been shown to inhibit tumor growth, migration, and invasion by inducing apoptosis and targeting the JAK2/STAT3 signaling pathway.[1][2][3][4]

Data Presentation

Table 1: Cytotoxicity of this compound on Osteosarcoma Cell Lines

| Cell Line | This compound Concentration (µM) | Cell Viability (%) |

| MG63 | 10 | ~80 |

| 20 | ~60 | |

| 30 | ~40 | |

| 40 | ~30 | |

| SJSA-1 | 10 | ~70 |

| 20 | ~40 | |

| 30 | ~20 | |

| 40 | ~15 | |

| Data is estimated from graphical representations in the source material and represents the approximate cell viability after 24 hours of treatment.[1][5] |

Table 2: Effect of this compound on Apoptosis-Related Proteins in SJSA-1 Cells

| Protein | This compound Concentration (µM) | Expression Level Change |

| Cleaved PARP | 10, 20, 30 | Increased |

| Bcl-2 | 10, 20, 30 | Decreased |